molecular formula C26H34N4O3 B1234343 N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide

N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide

Cat. No. B1234343
M. Wt: 450.6 g/mol
InChI Key: NIQATHJCBKDUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide is a member of piperazines.

Scientific Research Applications

Benzyl and Sulfonyl Derivatives Applications

Benzyl and Sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, such as T2288, exhibit substantial biological activities. They have been screened for antibacterial, antifungal, and anthelmintic activities, with some compounds showing significant results. Additionally, these derivatives are used in latent fingerprint analysis, providing an effective method for detecting hidden fingerprints on various surfaces (Khan et al., 2019).

Potential in Atrial Fibrillation Treatment

Although the specific compound you mentioned is not directly cited, related compounds, such as Ranolazine, exhibit antiarrhythmic activities, suggesting potential use in treating atrial fibrillation. Ranolazine's atrio-selectivity indicates its potential effectiveness, warranting further investigation (Hancox & Doggrell, 2010).

Synthesis and Production

There is a detailed description of the practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine. The process involves removing unwanted by-products and extracting the desired product, resulting in a 68% active yield. This indicates the compound's potential for efficient large-scale production (Guillaume et al., 2003).

Potential Pesticide Applications

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, related to the compound you are interested in, have been characterized for potential pesticide applications. Their powder diffraction data are detailed, indicating potential for agricultural use (Olszewska et al., 2011).

properties

Molecular Formula

C26H34N4O3

Molecular Weight

450.6 g/mol

IUPAC Name

N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide

InChI

InChI=1S/C26H34N4O3/c1-18-6-8-23-21(15-18)28-26(32)24(33-23)17-25(31)27-9-4-10-29-11-13-30(14-12-29)22-16-19(2)5-7-20(22)3/h5-8,15-16,24H,4,9-14,17H2,1-3H3,(H,27,31)(H,28,32)

InChI Key

NIQATHJCBKDUBY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)NCCCN3CCN(CC3)C4=C(C=CC(=C4)C)C

Canonical SMILES

CC1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)NCCCN3CCN(CC3)C4=C(C=CC(=C4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide
Reactant of Route 2
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N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide
Reactant of Route 3
N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide

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